molecular formula C10H11ClN2O B7937352 3-Amino-5-chloro-N-cyclopropylbenzamide

3-Amino-5-chloro-N-cyclopropylbenzamide

Cat. No. B7937352
M. Wt: 210.66 g/mol
InChI Key: ZZAGWXDFTHHJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-chloro-N-cyclopropylbenzamide is a useful research compound. Its molecular formula is C10H11ClN2O and its molecular weight is 210.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Drug Development and Pharmacology :

    • The structure of similar compounds, such as glibenclamide, an antidiabetic drug, has been extensively studied, indicating potential applications in drug development (Sanz et al., 2012).
    • Compounds like 3-Aminobenzamide, a derivative, have been used to inhibit nuclear enzymes, suggesting applications in studying DNA repair and other cellular functions (Moses et al., 1990).
    • Synthesis and structure-activity relationships of related benzamides have been explored for their potential gastroprokinetic activity, indicating applications in gastrointestinal disorders (Morie et al., 1995).
  • Cancer Research :

    • Studies have investigated the synthesis of compounds like chlorantraniliprole, a pesticide, from similar chemical structures, which could have implications in cancer research (Chen Yi-fen et al., 2010).
    • Research into dopamine receptor antagonists, involving compounds with similar structures, may have applications in understanding and treating psychoses or neurodegenerative diseases (Ohmori et al., 1996).
  • Radiosensitization and DNA Repair :

    • The use of 3-Aminobenzamide as a radiosensitizer and its inhibition of DNA strand break repair suggests potential applications in cancer therapy (Cleaver et al., 1985).
    • Studies on the biodistribution and pharmacokinetics of fluorinated 3-Aminobenzamide derivatives provide insights into tumor-selective delivery, important for cancer treatment (Brix et al., 2005).
  • Cytoskeletal and Cellular Research :

    • 3-Aminobenzamide's effects on the cytoskeleton and substrate adhesion in cells subjected to UV-B-induced apoptosis point to potential applications in understanding cellular responses to DNA damage (Malorni et al., 1995).

properties

IUPAC Name

3-amino-5-chloro-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAGWXDFTHHJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.